Methyl 4-(4-hydroxy-1-butynyl)benzoate
Overview
Description
Methyl 4-(4-hydroxy-1-butynyl)benzoate is a chemical compound with the molecular formula C12H12O3 . It is used in research and not intended for human or veterinary use. It is a reactant used in organic synthesis and can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure could not be found in the search results.Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a melting point of 95.3-96.3 °C and a predicted boiling point of 350.6±27.0 °C . The predicted density is 1.18±0.1 g/cm3 . It is slightly soluble in chloroform, dichloromethane, and methanol . The color ranges from off-white to dark yellow .Scientific Research Applications
Crystal Growth Studies
- Methyl 4-hydroxy benzoate crystals have been successfully grown using slow evaporation solution growth techniques. These crystals have been subjected to spectroscopic studies such as FT-IR and FT-Raman and analyzed for their hardness and lattice parameters (Vijayan et al., 2003).
Synthesis of Anti-tumor Compounds
- The first synthesis of a newly discovered natural product with anti-tumor properties, (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate, from Penicillium auratiogriseum has been accomplished (Seagren et al., 2009).
Antiparasitic Activity
- Methyl 4-hydroxybenzoate derivatives isolated from Piper species showed significant antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum (Flores et al., 2008).
Photophysical Properties
- Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate have been conducted to investigate its photophysical properties in various solvents, revealing unique luminescence properties depending on the substituted group (Kim et al., 2021).
Insecticidal Activity
- The CHCl3-soluble extract of Piper guanacastensis, which includes methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, exhibited notable insecticidal activity against Aedes atropalpus mosquito larvae (Pereda-Miranda et al., 1997).
Fluorescence Probe Properties
- Methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds were studied for their fluorescence probe properties in micelles and vesicles, indicating their potential in intramolecular charge transfer and photophysical analysis (Singh & Darshi, 2002).
Lipase-Catalyzed Esterification and Transesterification
- The study involved the formation of long-chain alkyl benzoates, like lauryl 4-hydroxybenzoate, through lipase-catalyzed transesterification of methyl (hydroxy)benzoates, revealing insights into solvent-free synthesis methods (Vosmann et al., 2008).
Molecular Polarizability Studies
- Research on mixtures containing 4-hydroxybenzoates investigated their transition temperature, optical texture, density, birefringence, and molecular polarizabilities, contributing to our understanding of liquid crystalline materials (Shahina et al., 2016).
Synthesis of S, N, and Se-Modified Derivatives
- The synthesis of S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, was studied for their photophysical properties, offering insights into the impact of substituent moieties (Yoon et al., 2019).
Photopolymerization Studies
- A new alkoxyamine derivative, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, was explored as a photoiniferter in nitroxide-mediated photopolymerization, demonstrating the compound's efficacy in initiating polymerization under UV irradiation (Guillaneuf et al., 2010).
Interaction with Sulfur Tetrafluoride
- The interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, revealing insights into the formation of novel fluorine-containing compounds (Gaidarzhy et al., 2020).
Biological Activity in Hybrid Polymers
- New hybrid polymers grafted with 1,3,4-triazole and 1,2,4-oxadiazle moieties onto polyvinyl chloride were synthesized and characterized, and their biological activity was studied, showing significant results in IC50 values (Kareem et al., 2021).
Safety and Hazards
Methyl 4-(4-hydroxy-1-butynyl)benzoate should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to avoid letting the chemical enter drains .
Mechanism of Action
Mode of Action
It is known to be used in organic synthesis , suggesting that it may interact with various biological targets.
Biochemical Pathways
It has been used in the preparation of mitochondrial complex 1 inhibitors , suggesting that it may have an impact on mitochondrial function and energy metabolism.
Result of Action
It has been used in the preparation of mitochondrial complex 1 inhibitors , suggesting that it may have an impact on cellular energy metabolism.
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester plays a significant role in biochemical reactions. It is known to interact with mitochondrial complex 1, acting as an inhibitor . This interaction is crucial for its potential use as a cardiac PET tracer. Additionally, the compound is involved in the synthesis of antifolate drugs, which are used to inhibit the enzyme dihydrofolate reductase, thereby interfering with DNA synthesis and cell division .
Cellular Effects
The effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester on various cell types and cellular processes are profound. In MCF-7 cells, a type of breast cancer cell line, the compound has been shown to reduce CD27 expression by 73.65% at a dosage of 50 µg/ml . This reduction in CD27 expression can influence cell signaling pathways and gene expression, potentially leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of mitochondrial complex 1, which is a key component of the electron transport chain in mitochondria . By inhibiting this complex, the compound can disrupt cellular respiration and energy production. Additionally, its role in antifolate drug synthesis involves the inhibition of dihydrofolate reductase, leading to changes in gene expression and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester can change over time. The compound is known to be light-sensitive and should be stored in a dark environment to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in cellular function studies. In both in vitro and in vivo studies, the stability and degradation of the compound are critical factors to consider.
Dosage Effects in Animal Models
The effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as inhibition of mitochondrial complex 1 and reduction of CD27 expression . At higher dosages, toxic or adverse effects may be observed. It is essential to determine the threshold dosage to avoid potential toxicity while maximizing the compound’s therapeutic benefits.
Metabolic Pathways
4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase, which is crucial for its role in antifolate drug synthesis . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s efficacy and interactions with other biomolecules within the cell.
Properties
IUPAC Name |
methyl 4-(4-hydroxybut-1-ynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMPVNWMHHKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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